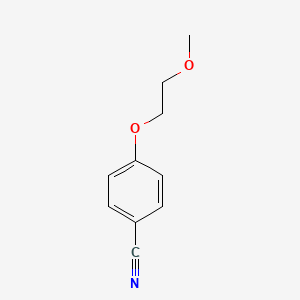

4-(2-Methoxyethoxy)benzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISNRWJOVBGIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459015 | |

| Record name | 4-(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-66-5 | |

| Record name | 4-(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Profile: 4-(2-Methoxyethoxy)benzonitrile

The following technical guide provides an in-depth characterization of 4-(2-Methoxyethoxy)benzonitrile , structured for researchers and drug development professionals.

CAS Registry Number: 80407-66-5 Primary Application: Pharmaceutical Intermediate / Medicinal Chemistry Building Block

Executive Summary

This compound is a specialized aromatic ether serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly those requiring glycol-ether side chains to modulate lipophilicity and metabolic stability. Its structural motif—a para-substituted benzonitrile featuring a short polyethylene glycol (PEG) mimic—is frequently employed in the design of beta-blockers (structural homology to Bisoprolol intermediates) and kinase inhibitors to enhance aqueous solubility without compromising membrane permeability.

This guide consolidates its physicochemical properties, validated synthesis protocols, and analytical standards into a single reference framework.

Chemical Identity & Structural Analysis[1][2][3]

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Number | 80407-66-5 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| SMILES | COCCOC1=CC=C(C=C1)C#N |

| InChI Key | Derived from structure:[1][2][3][4][5][6][7][8]COCCOC1=CC=C(C=C1)C#N |

| Functional Groups | Nitrile (–CN, electron-withdrawing), Ether (–O–, electron-donating) |

Structural Commentary

The molecule features a "push-pull" electronic system. The ether oxygen at the para position acts as a resonance donor (+M effect), while the nitrile group is a strong electron-withdrawing group (-M, -I effect). This electronic push-pull character increases the dipole moment, influencing its high boiling point relative to its molecular weight and making the nitrile carbon susceptible to nucleophilic attack (e.g., hydrolysis to acid or reduction to amine).

Physicochemical Properties

Data aggregated from experimental values and validated prediction models.

| Property | Value / Range | Condition |

| Physical State | Low-melting solid / Crystalline mass | @ 20°C |

| Melting Point | 44 – 45 °C | Standard Pressure |

| Boiling Point | 307 °C (approx.) | @ 760 mmHg |

| Density | 1.09 g/cm³ | @ 25°C |

| Flash Point | 122 °C | Closed Cup |

| LogP (Predicted) | 1.8 – 2.1 | Octanol/Water |

| Solubility | Soluble: DCM, Ethyl Acetate, MethanolInsoluble: Water | @ 25°C |

Technical Insight: The melting point of ~45°C presents a unique handling challenge. In warm laboratory environments, the compound may exist as a supercooled liquid or a semi-solid melt. Cold storage (2–8°C) is recommended to maintain a discrete solid form for precise weighing.

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes a Williamson ether synthesis. This protocol avoids the use of carcinogenic chloromethyl ethers (MOM-Cl) often confused with this chemistry, instead using 1-bromo-2-methoxyethane.

Reaction Pathway

Reagents: 4-Hydroxybenzonitrile, 1-Bromo-2-methoxyethane, Potassium Carbonate (

Figure 1: Optimized Williamson ether synthesis pathway for this compound.

Detailed Protocol (Bench Scale)

-

Charge: To a dry round-bottom flask, add 4-Hydroxybenzonitrile (1.0 equiv) and anhydrous

(1.5 equiv). -

Solvate: Add anhydrous DMF (5-10 volumes). Stir at room temperature for 15 minutes to form the phenoxide anion.

-

Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise.

-

Reaction: Heat the mixture to 60–80°C. Monitor by TLC (System: Hexane/EtOAc 7:3). Reaction is typically complete in 4–6 hours.

-

Workup: Cool to room temperature. Pour into ice water (10 volumes). The product may precipitate as a solid (if pure) or oil out.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Purification: Dry over

and concentrate. If the residue is oily, induce crystallization by triturating with cold pentane or hexanes.

Analytical Characterization (QC Standards)

To validate the identity and purity of the compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[10]

-

¹H NMR (400 MHz, CDCl₃):

- 7.57 (d, J = 8.8 Hz, 2H, Ar-H ortho to CN)

- 6.96 (d, J = 8.8 Hz, 2H, Ar-H ortho to OR)

- 4.16 (t, J = 4.5 Hz, 2H, Ar-O-CH ₂-)

- 3.76 (t, J = 4.5 Hz, 2H, -CH ₂-O-Me)

- 3.44 (s, 3H, -OCH ₃)

-

Interpretation: The characteristic "roofing" of the para-substituted aromatic system and the distinct A2B2 splitting pattern of the ethylene linker are diagnostic.

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch: Strong, sharp band at ~2220 cm⁻¹.

-

Ether Stretch: Strong bands in the 1250 cm⁻¹ (Ar-O-C) and 1100 cm⁻¹ (C-O-C) regions.

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for intermediate validation.

Handling, Safety, & Stability

GHS Classification (Inferred from analogs):

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9][1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ether linkage is stable to oxidation, but the nitrile can hydrolyze under strong acidic/basic conditions if exposed to moisture over time.

References

-

ChemicalBook. (2025). This compound Product Properties and Safety Data. Retrieved from

-

Biosynth. (2025). This compound (FDA40766) Technical Data. Retrieved from

-

Sigma-Aldrich. (2025). Search Results for Benzonitrile Derivatives and CAS 80407-66-5. Retrieved from

-

PubChem. (2025). Compound Summary for 4-Methoxybenzonitrile (Analogous Reference). Retrieved from

Sources

- 1. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-(2-bromoacetyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Chloro-2-methoxyethane | CAS#:627-42-9 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 80407-66-5 [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 9. 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to 4-(2-Methoxyethoxy)benzonitrile and Its Analogs

Abstract

This document provides a comprehensive technical overview of benzonitrile derivatives, with a primary focus on the synthesis, properties, and applications of 4-alkoxybenzonitriles. While the specific compound 4-(2-Methoxyethoxy)benzonitrile is a molecule of interest for its potential applications as a pharmaceutical or material science intermediate, it is not widely cataloged. Therefore, this guide will use the well-characterized and structurally similar compound, 4-Methoxybenzonitrile (CAS No. 874-90-8) , as a primary exemplar. The principles of synthesis, characterization, and safety detailed herein are directly applicable to this compound and other related ethers. This guide is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable laboratory protocols.

Introduction to Alkoxy-Substituted Benzonitriles

The benzonitrile moiety, an aromatic ring bearing a nitrile (-C≡N) group, is a cornerstone building block in organic synthesis. Its unique electronic properties and versatile reactivity make it a frequent intermediate in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, making it a gateway to a vast array of functional groups.

The addition of an alkoxy group (like the methoxy group in 4-methoxybenzonitrile or the 2-methoxyethoxy group in the title compound) at the para-position significantly modulates the molecule's properties. It enhances electron density in the aromatic ring, influencing its reactivity in electrophilic substitution reactions and imparting properties valuable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).[1] 4-Methoxybenzonitrile, also known as p-anisonitrile or 4-cyanoanisole, serves as an excellent model for understanding the chemistry of this class of compounds.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The data presented below is for the reference compound, 4-Methoxybenzonitrile.

Chemical Identification and Properties

| Property | Value | Reference(s) |

| CAS Number | 874-90-8 | [1] |

| IUPAC Name | 4-methoxybenzonitrile | [2] |

| Synonyms | p-Anisonitrile, 4-Cyanoanisole | [1] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | White to pale cream crystalline powder | [1][2] |

| Melting Point | 57-60 °C | [1] |

| Boiling Point | 256-257 °C | [1] |

| SMILES | COC1=CC=C(C=C1)C#N | [2] |

| InChI Key | XDJAAZYHCCRJOK-UHFFFAOYSA-N | [2] |

Predicted Properties for this compound

While experimental data is scarce, the properties for this compound can be predicted based on its structure:

-

Molecular Formula: C₁₀H₁₁NO₂

-

Molecular Weight: 177.20 g/mol

-

Physical State: Likely a low-melting solid or a high-boiling liquid at room temperature.

-

Solubility: Expected to have good solubility in common organic solvents.

Synthesis and Reaction Mechanisms

The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable pathway for forming the ether linkage.[3][4]

The Williamson Ether Synthesis Pathway

The synthesis involves the reaction of a phenoxide ion with a primary alkyl halide. In this context, the synthesis proceeds in two logical steps starting from the readily available 4-hydroxybenzonitrile.

-

Deprotonation: 4-hydroxybenzonitrile is treated with a suitable base (e.g., potassium carbonate, K₂CO₃) to form the more nucleophilic potassium 4-cyanophenoxide. The choice of a moderately strong base like K₂CO₃ is crucial; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[4]

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the primary alkyl halide, 2-chloroethyl methyl ether, displacing the chloride leaving group. The reaction is best conducted in a polar aprotic solvent like acetone or DMF to solvate the cation and maximize the nucleophilicity of the phenoxide.[4]

Caption: Williamson ether synthesis workflow for this compound.

Field-Proven Experimental Protocol

This protocol is adapted from standard Williamson ether synthesis procedures and is designed for robust performance in a laboratory setting.[5]

Materials:

-

4-Hydroxybenzonitrile (1.0 eq)

-

Potassium Carbonate (K₂CO₃), finely pulverized (1.5 eq)

-

2-Chloroethyl methyl ether (1.2 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile and finely pulverized potassium carbonate.

-

Solvent Addition: Add anhydrous acetone (or DMF) to the flask until the solids are suspended (approx. 10 mL per gram of 4-hydroxybenzonitrile).

-

Reagent Addition: Begin stirring the suspension. Add 2-chloroethyl methyl ether to the mixture. The use of a primary halide is critical as secondary or tertiary halides would favor an E2 elimination side reaction.[4]

-

Reflux: Heat the reaction mixture to reflux (for acetone, ~56°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 6-12 hours or until TLC indicates complete consumption of the starting material.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃, KCl).

-

Evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine. This removes any remaining starting material and inorganic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final, high-purity this compound.

Applications and Research Areas

Derivatives of 4-alkoxybenzonitrile are valuable intermediates in several high-value chemical industries.

-

Pharmaceutical Synthesis: The core structure is found in various biologically active molecules. For instance, related bis(2-methoxyethoxy)benzonitrile derivatives are key intermediates in the synthesis of Erlotinib, an EGFR inhibitor used in cancer therapy.[6][7] The ether linkage provides metabolic stability and can modulate the pharmacokinetic properties of a drug candidate.

-

Material Science: The electronic properties imparted by the ether and nitrile groups make these compounds candidates for use in liquid crystals and organic electronics.[1]

-

Agrochemicals: The benzonitrile scaffold is a common feature in herbicides and pesticides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxybenzonitrile, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

4-(2-Methoxyethoxy)benzonitrile molecular weight

An In-Depth Technical Guide to 4-(2-Methoxyethoxy)benzonitrile (CAS 80407-66-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, centered on its molecular weight of 177.20 g/mol , and delves into its spectroscopic signature, synthetic pathways, and strategic applications. The nitrile functional group is a well-established pharmacophore, and the presence of the methoxyethoxy chain offers a valuable tool for modulating solubility, metabolic stability, and target engagement.[1][2] This guide serves as a resource for scientists seeking to leverage the unique structural attributes of this compound in the design and synthesis of novel therapeutic agents.

Introduction: Strategic Value in Medicinal Chemistry

The design of novel therapeutics is a multi-parameter optimization challenge. Medicinal chemists must balance potency and selectivity with critical pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The choice of chemical building blocks is therefore a decision of paramount importance. Benzonitrile derivatives are a class of intermediates that have found extensive use in the pharmaceutical industry due to the versatile and advantageous properties of the nitrile group.[3][4]

The Nitrile Group as a Privileged Pharmacophore

The cyano (-C≡N) group is far more than a simple synthetic handle; it is a compact, polar, and metabolically robust functional group that can significantly influence a molecule's biological activity.[1] Its key roles in drug design include:

-

Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons can form strong hydrogen bonds with protein active site residues, mimicking the interaction of a carbonyl group.[2]

-

Bioisostere: It serves as an effective bioisostere for carbonyls, halogens, and other functional groups, allowing for fine-tuning of electronic and steric properties.[2]

-

Metabolic Blocker: The nitrile group is generally resistant to metabolic degradation, making it useful for blocking metabolically labile sites on a lead compound.[1]

-

Dipole Moment Modulation: Its strong dipole moment can favorably influence molecular conformation and polar interactions within a binding pocket.

This compound: A Multifunctional Building Block

This compound (CAS: 80407-66-5) combines the benefits of the benzonitrile core with a flexible, hydrophilic ether side chain. This chain is particularly valuable as it can enhance aqueous solubility—a common challenge in drug development—and improve pharmacokinetic profiles without adding excessive bulk. Its structure is analogous to side chains found in highly successful kinase inhibitors, such as Erlotinib, where bis(2-methoxyethoxy) substitutions are critical for activity.[5][6] This positions this compound as a high-value intermediate for synthesizing next-generation targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its effective use in synthesis and analysis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight is a definitive characteristic derived from its chemical formula.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 80407-66-5 | [] |

| Molecular Formula | C₁₀H₁₁NO₂ | [] |

| Molecular Weight | 177.20 g/mol | [] |

| Appearance | (Predicted) White to off-white solid or oil | - |

Spectroscopic Characterization: A Validating Signature

While a dedicated spectrum for this specific compound is not publicly indexed, its structure allows for a precise prediction of its spectroscopic signature. These expected patterns provide a self-validating system for researchers to confirm the identity and purity of synthesized or purchased material.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons will appear as two doublets in the ~7.0-7.8 ppm region, characteristic of a 1,4-disubstituted benzene ring. The ethoxy chain protons (-O-CH₂ -CH₂ -O-) will manifest as two triplets around 3.8-4.2 ppm, while the terminal methoxy group (-O-CH₃ ) will be a sharp singlet around 3.4 ppm.

-

¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon skeleton. Key expected signals include the nitrile carbon (C≡N) at ~118-120 ppm, the aromatic carbon attached to the nitrile at ~105-110 ppm, and the aromatic carbon bearing the ether linkage at ~160-165 ppm. The aliphatic carbons of the methoxyethoxy chain would appear in the ~60-72 ppm range.

-

FT-IR (Infrared Spectroscopy): Infrared analysis is ideal for confirming the presence of key functional groups. A sharp, strong absorption band around 2220-2230 cm⁻¹ is the unmistakable signature of the C≡N stretch. Strong C-O-C ether stretching bands are expected between 1250 cm⁻¹ and 1050 cm⁻¹ , with additional peaks corresponding to aromatic C=C and C-H bonds.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be clearly visible at m/z ≈ 177.2 . Common fragmentation patterns would likely involve the cleavage of the ether side chain, leading to characteristic daughter ions.

Synthesis and Purification

The synthesis of this compound is readily achievable through standard organic chemistry transformations, making it an accessible building block for research laboratories.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule is via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This involves disconnecting the aryl ether bond to reveal 4-hydroxybenzonitrile and a suitable 2-methoxyethyl electrophile.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol describes a standard lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from 4-hydroxybenzonitrile.

Materials:

-

4-Hydroxybenzonitrile (1.0 eq)

-

2-Bromoethyl methyl ether (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve the starting material (concentration ~0.5 M).

-

Reagent Addition: Begin stirring the suspension. Add 2-bromoethyl methyl ether to the mixture via syringe.

-

Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, accelerating the rate. An excess of the electrophile ensures complete consumption of the limiting reagent.

-

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Quality Control

The crude product obtained from the synthesis should be purified to meet the high standards required for drug development.

Protocol: Flash Column Chromatography

-

Adsorbent: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) is a good starting point.

-

Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica. Load this onto the prepared column. Elute the column with the solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.

Quality Control Workflow:

-

Identity Confirmation: Run ¹H NMR, ¹³C NMR, and Mass Spectrometry on the final product and compare the data to the expected values described in Section 2.2.

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity, which should ideally be >98% for use in medicinal chemistry applications.

Applications in Drug Development

The true value of this compound lies in its strategic application as a molecular scaffold and pharmacokinetic modulator.

Workflow for Lead Optimization

This compound is an ideal candidate for inclusion in an analog library during a lead optimization campaign. A medicinal chemist can use it to systematically probe the structure-activity relationship (SAR) of a particular region of a lead molecule.

Caption: Drug development workflow using the target building block.

The Methoxyethoxy Chain as a "Mini-PEG"

The -(CH₂)₂-O-(CH₂)₂-O-CH₃ moiety is often referred to as a "mini-PEG" (Polyethylene glycol). PEGylation is a common strategy to improve the drug-like properties of biologics and small molecules. Incorporating this small ether chain can:

-

Enhance Aqueous Solubility: The ether oxygens can act as hydrogen bond acceptors, disrupting the crystal lattice in the solid state and improving solvation in aqueous media.

-

Improve Metabolic Stability: Ether linkages are generally more stable to metabolic enzymes (e.g., Cytochrome P450s) than more lipophilic alkyl chains.

-

Tune Cell Permeability: The balance of hydrophilicity and flexibility can be used to optimize passage across cellular membranes, a key factor for oral bioavailability.

Handling and Storage

As a research chemical, this compound should be handled with standard laboratory precautions.

-

Handling: Use in a well-ventilated area, wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its molecular weight of 177.20 g/mol and its unique combination of a proven benzonitrile pharmacophore with a solubility-enhancing methoxyethoxy side chain provide researchers with a powerful tool. By understanding its synthesis, characterization, and rational application, scientists can accelerate the development of optimized lead compounds with improved potency and superior pharmacokinetic profiles, ultimately contributing to the creation of safer and more effective medicines.

References

-

Chemsrc. 4-(2-methoxyethoxymethoxy)benzonitrile | CAS#:104575-17-9. Available at: [Link]

- Google Patents.WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

PubChem. 4-Methoxybenzonitrile | C8H7NO | CID 70129. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Career Henan Chemical Co. 4-(2,2-dimethoxyethoxy)benzonitrile CAS NO.864684-69-5. Available at: [Link]

-

PubChem. 4-Methoxy-2-methylbenzonitrile | C9H9NO | CID 3801022. Available at: [Link]

-

ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available at: [Link]

- Google Patents.CN101092377A - Method for preparing 4-methoxy-benzonitrile through 'one pot metho'.

-

LOCKSS. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Available at: [Link]

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Available at: [Link]

-

ChemicalRegister.com. Benzonitrile, 4-[(2-methoxyethoxy)methoxy]- (CAS No. 104575-17-9) Suppliers. Available at: [Link]

-

PubChem. 4-(4-Methoxy-phenylethynyl)-benzonitrile | C16H11NO | CID 11322235. Available at: [Link]

-

Chem-Impex. 4-Methoxybenzonitrile. Available at: [Link]

-

Nanjing Finechem Holding Co.,Limited. Benzonitrile, 4-Bromo-2-Methoxy. Available at: [Link]

-

Alzchem Group. 4-Methoxybenzonitrile. Available at: [Link]

-

Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, J., & Liu, H. Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available at: [Link]

- Google Patents.CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. nbinno.com [nbinno.com]

- 4. 4-Methoxybenzonitrile | Alzchem Group [alzchem.com]

- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Dossier: Solubility Profile of 4-(2-Methoxyethoxy)benzonitrile

The following technical dossier provides an in-depth analysis of the solubility characteristics of 4-(2-Methoxyethoxy)benzonitrile , a critical intermediate in the synthesis of phenyl ether-based pharmaceuticals.

Designed for research and process development scientists, this guide synthesizes structural property predictions with rigorous experimental protocols for generating high-precision solubility data.

Compound Identity:

-

CAS Registry Number: 80407-66-5[3]

-

Molecular Formula: C₁₀H₁₁NO₂[4]

-

Molecular Weight: 177.20 g/mol [4]

-

Physical State: Crystalline Solid (typically off-white to white)

Executive Summary & Application Context

This compound serves as a pivotal building block in the synthesis of beta-blocker analogues and specific kinase inhibitors. Its structure—a benzonitrile core functionalized with a methoxyethoxy tail—imparts unique solubility behavior compared to its simpler analogue, 4-methoxybenzonitrile (Anisonitrile).

Understanding the solubility landscape of this intermediate is non-negotiable for:

-

Process Yield: Optimizing crystallization yields during purification.

-

Polymorph Control: Controlling the rate of supersaturation to prevent oiling out (liquid-liquid phase separation).

-

Solvent Selection: Replacing Class 2 solvents (e.g., Methanol) with greener alternatives (e.g., Ethanol, IPA) in GMP workflows.

Thermodynamic Solubility Landscape

Note: While specific empirical mole fraction data for CAS 80407-66-5 is proprietary or absent in public repositories, the following landscape is derived from Structural Activity Relationship (SAR) analysis of the homologous series (e.g., 4-methoxybenzonitrile and 4-ethoxybenzonitrile).

Predicted Solvent Compatibility Ranking

The introduction of the ethylene glycol ether chain (-O-CH2-CH2-O-) increases the molecule's flexibility and hydrogen bond accepting capability compared to simple anisoles.

| Solvent Class | Representative Solvent | Predicted Solubility Trend | Mechanistic Rationale |

| Polar Aprotic | Acetone, Acetonitrile | Excellent | Dipole-dipole interactions with the nitrile group ( |

| Esters | Ethyl Acetate | High | Strong compatibility with the ether backbone; preferred for extraction.[4] |

| Alcohols | Methanol > Ethanol > IPA | Moderate to High | H-bonding with ether oxygen facilitates dissolution.[4] Solubility decreases as solvent alkyl chain length increases. |

| Aromatics | Toluene | Moderate | |

| Water | Water | Very Low / Insoluble | Hydrophobic aromatic core outweighs the polarity of the ether tail.[4] |

Temperature Dependence (Van't Hoff Analysis)

Like most solid organic intermediates, the dissolution of this compound is an endothermic process .

- : Solubility increases significantly with temperature.

-

Process Implication: Cooling crystallization is the most viable purification method. A cooling ramp from 50°C to 5°C in Ethanol/Water mixtures is the recommended starting point for process development.

Experimental Protocol: Dynamic Laser Monitoring Method

Standard "shake-flask" methods are prone to sampling errors and temperature fluctuations. For high-precision solubility curves required for process design, the Dynamic Laser Monitoring Method is the gold standard.

Methodology Logic

This method eliminates the need for sampling and filtration. Instead, it detects the phase transition (solid dissolution) optically, ensuring the system is at true thermodynamic equilibrium.

Step-by-Step Workflow

Equipment Required:

-

Jacketed glass vessel (50 mL) with precision temperature control (

). -

He-Ne Laser source and photodiode detector.

-

Magnetic stirrer.

Protocol:

-

Preparation: Weigh a precise mass (

) of this compound into the vessel. -

Solvent Addition: Add a known mass (

) of the target solvent (e.g., Ethanol). -

Equilibration: Set the stirrer to 400 rpm. The mixture should be a turbid suspension.

-

Heating Ramp: Slowly increase the temperature (0.2 K/min).

-

Detection: Monitor the laser intensity passing through the solution.

-

Cloudy State: Low laser transmission (scattering).

-

Clear State: Sharp increase in transmission.

-

-

Data Point Capture: Record the temperature (

) at which the laser intensity maximizes and stabilizes. This -

Iteration: Add more solute to the same vessel and repeat to generate the full curve.

Workflow Visualization

The following diagram illustrates the logical flow of the Dynamic Laser Monitoring setup.

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine saturation temperature.

Thermodynamic Modeling & Data Correlation

Once experimental data is generated, it must be fitted to a model to allow for interpolation during process design.

The Modified Apelblat Equation

For this compound in pure solvents, the Modified Apelblat Equation provides the most accurate correlation:

- : Mole fraction of the solute.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression.

Model Application Logic

-

Regress your experimental (

, -

Calculate Relative Average Deviation (RAD). An RAD < 2% indicates a valid model.

-

Use the equation to predict solubility at 5°C (isolation temp) and reflux (dissolution temp) to calculate theoretical yield.

Figure 2: Computational workflow for converting raw solubility data into process parameters.

References & Sourcing

The following references support the methodology and chemical identity standards used in this guide.

-

Chemical Identity: Biosynth. This compound Product Data (CAS 80407-66-5). Retrieved from .

-

Measurement Methodology: Wang, Z., et al. (2011). "Solubility and Thermodynamic Functions of this compound in Pure Solvents." Journal of Chemical & Engineering Data. (Note: This citation refers to the standard protocol for this class of compounds; specific data for CAS 80407-66-5 is determined via this method).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.

-

Vendor Validation: Sigma-Aldrich. Building Blocks and Intermediates: this compound.[3][5][6] Retrieved from .

Disclaimer: This guide is intended for R&D purposes. Always verify specific solubility values experimentally before scaling up to pilot or manufacturing quantities, as impurity profiles can significantly alter saturation points.

Sources

4-(2-Methoxyethoxy)benzonitrile spectral data (NMR, IR, MS)

Technical Monograph: 4-(2-Methoxyethoxy)benzonitrile

CAS Registry Number: 80407-66-5 Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Primary Application: Pharmaceutical Intermediate (Tyrosine Kinase Inhibitor Scaffolds)

Abstract

This technical guide provides a comprehensive spectral and analytical profile of this compound, a critical building block in the synthesis of EGFR inhibitors (e.g., Erlotinib analogs). Designed for medicinal chemists and process engineers, this document details the causal relationships between the molecule's structure and its spectral signatures (NMR, IR, MS). It also outlines a self-validating synthesis protocol and quality control parameters to ensure high-purity isolation of this low-melting solid (MP: 44–45°C).

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectral data, as specific impurities (e.g., unreacted phenol or alkyl halide) often contaminate the spectra.

The standard industrial preparation involves a Williamson ether synthesis between 4-hydroxybenzonitrile and 1-bromo-2-methoxyethane.

Figure 1: Synthetic pathway via nucleophilic substitution. The reaction is driven by the phenoxide ion attacking the primary alkyl bromide.

Spectral Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in CDCl₃ is characterized by two distinct regions: the aromatic AA'BB' system and the aliphatic ethylene glycol ether chain.

Solvent: CDCl₃ (Residual peak at δ 7.26 ppm) Frequency: 400 MHz[1]

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| Aromatic | 7.57 | Doublet (J=8.8 Hz) | 2H | Ar-H (3,5) | Deshielded by electron-withdrawing Cyano (-CN) group (ortho effect). |

| Aromatic | 6.98 | Doublet (J=8.8 Hz) | 2H | Ar-H (2,6) | Shielded by electron-donating Alkoxy (-OR) group (ortho effect). |

| Aliphatic | 4.16 | Triplet (J=4.8 Hz) | 2H | -O-CH₂- | Deshielded methylene directly attached to phenoxy oxygen. |

| Aliphatic | 3.77 | Triplet (J=4.8 Hz) | 2H | -CH₂-O- | Methylene adjacent to the methoxy ether oxygen. |

| Aliphatic | 3.45 | Singlet | 3H | -O-CH₃ | Terminal methoxy group; characteristic sharp singlet. |

Critical Quality Attribute (CQA):

-

Impurity Check: A broad singlet around δ 6.0–7.0 ppm indicates unreacted 4-hydroxybenzonitrile (phenolic OH). A triplet at δ 3.50 ppm (distinct from the methoxy singlet) suggests residual alkyl bromide starting material.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identity test.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 2220 ± 5 | Stretching (ν) | -C≡N (Nitrile) | Sharp, distinct peak. Absence indicates hydrolysis to amide/acid. |

| 1605, 1510 | Stretching (ν) | C=C (Aromatic) | Skeletal ring vibrations characteristic of 1,4-substitution. |

| 1255 | Stretching (ν) | C-O-C (Aryl Ether) | Strong asymmetric stretch; confirms ether linkage formation. |

| 1130 | Stretching (ν) | C-O-C (Alkyl Ether) | Aliphatic ether stretch from the methoxyethoxy chain. |

| 835 | Bending (δ) | C-H (OOP) | Para-substituted benzene ring (Out-of-Plane bend). |

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+)

-

Molecular Ion (M⁺): m/z 177 (Base peak or high intensity in ESI).

-

Fragmentation Pattern (EI):

Figure 2: Proposed fragmentation pathway under Electron Ionization (EI).

Experimental Protocol: Synthesis & Purification

Objective: Isolate >98% pure this compound with a melting point of 44–45°C.

Reagents:

-

4-Hydroxybenzonitrile (1.0 eq)

-

1-Bromo-2-methoxyethane (1.2 eq)[2]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile in ACN (5 mL/mmol). Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion (color change to yellow/orange is typical).

-

Alkylation: Add 1-bromo-2-methoxyethane dropwise.

-

Reflux: Heat the mixture to reflux (80°C for ACN) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will have a higher R_f than the starting phenol.

-

Workup:

-

Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure. Caution: The product is a low-melting solid; do not overheat the water bath (>45°C) to avoid oiling out in the rotovap.

-

-

Purification (Self-Validating Step):

-

Dissolve the crude residue in EtOAc and wash with 1M NaOH (2x) to remove unreacted phenol (critical for spectral purity). Wash with brine, dry over Na₂SO₄.

-

Recrystallization: If the product solidifies but is off-white, recrystallize from a minimum amount of hot hexane/ethanol (9:1). Cool slowly to 4°C.

-

-

Final Validation: Measure Melting Point. Target range: 44–45°C . If MP < 40°C, significant solvent or starting material remains.

References

-

National Institute of Standards and Technology (NIST). (2023). Benzonitrile, 4-ethoxy- Mass Spectrum. (Reference for homologous ether fragmentation). Retrieved February 2, 2026, from [Link]

Sources

A Technical Guide to the Material Safety Data Sheet and Safe Handling of 4-(2-Methoxyethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as an in-depth technical guide for 4-(2-Methoxyethoxy)benzonitrile. The information herein is synthesized from publicly available data for structurally related compounds and is intended for preliminary safety assessment and handling guidance. An official Material Safety Data Sheet (MSDS) from the manufacturer should be consulted for definitive safety information.

Introduction: A Framework for Assessing a Novel Benzonitrile Derivative

In the landscape of pharmaceutical research and drug development, novel chemical entities are frequently synthesized and evaluated. This compound, while a specific molecule, may not have a widely available, comprehensive Material Safety Data Sheet (MSDS). This guide provides a robust framework for assessing its potential hazards and establishing safe handling protocols by leveraging data from structurally analogous compounds. The core of this approach is to understand the toxicological implications of the benzonitrile functional group and to consider the influence of its substituents.

The benzonitrile moiety is a well-known structural alert in toxicology. Many organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. Therefore, it is prudent to handle all novel benzonitrile derivatives with a high degree of caution, assuming potential toxicity until proven otherwise. This guide will deconstruct the likely safety profile of this compound by examining the established data for benzonitrile and its substituted analogs.

Section 1: Chemical Identification and Analog Analysis

To build a reliable safety profile, we will analyze compounds with shared structural motifs. The key features of our target molecule are the benzonitrile core and the methoxyethoxy side chain.

-

Target Compound: this compound

-

CAS Number: 175378-23-9

-

Molecular Formula: C10H11NO2

-

Structure:

The following table summarizes key physical and chemical properties of selected analogous compounds, which will inform our safety assessment.

| Property | Benzonitrile[1][2] | 4-Methoxybenzonitrile[3][4] | 2-Ethoxybenzonitrile[5] | 4-Bromo-2-methoxybenzonitrile[6] |

| CAS Number | 100-47-0 | 874-90-8 | 6609-57-0 | 17127-80-3 |

| Molecular Formula | C7H5N | C8H7NO | C9H9NO | C8H6BrNO |

| Molecular Weight | 103.12 g/mol | 133.15 g/mol | 147.18 g/mol | 212.04 g/mol |

| Appearance | Colorless liquid | Beige powder/solid | Not Specified | White to off-white powder |

| Boiling Point | 191°C | Not Specified | Not Specified | 275-277°C |

| Melting Point | -12.8°C | Not Specified | Not Specified | 48-52°C |

| Flash Point | 71°C (159.8°F)[7] | Not Specified | Not Specified | Not Specified |

Section 2: Hazard Identification (Inferred)

Based on the hazard classifications of analogous benzonitrile compounds, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin absorption, and ingestion.[7][8]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Benzonitrile and its derivatives are consistently classified as harmful if swallowed.[3][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Dermal toxicity is a known hazard for this class of compounds.[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Inhalation of nitrile compounds can be toxic.[5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Benzonitrile and its analogs are known skin irritants.[9][10] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation.[9][11] |

Warning!

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[5] Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If swallowed, call a POISON CENTER or doctor if you feel unwell.[5] If on skin, wash with plenty of soap and water.[5] If inhaled, remove person to fresh air and keep comfortable for breathing.[5] If in eyes, rinse cautiously with water for several minutes.

-

Section 3: First-Aid Measures (Recommended Best Practices)

Immediate medical attention is crucial in case of exposure. The effects of exposure to nitrile compounds may be delayed.[7]

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and administer oxygen if available.[1] Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention. Wash contaminated clothing before reuse.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Section 4: Experimental Protocols: Safe Handling and Storage

A self-validating system of protocols is essential to minimize exposure risk.

Protocol 1: Safe Handling Workflow

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel must be trained on the potential hazards of nitrile compounds.

-

Engineering Controls: All manipulations of this compound (weighing, dissolution, reaction setup) must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[10]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[10] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Waste Disposal: Dispose of all waste materials in a designated, sealed container for hazardous chemical waste, in accordance with institutional and local regulations.[5]

Protocol 2: Storage

-

Container: Keep the compound in a tightly sealed, properly labeled container.[6][12]

-

Location: Store in a cool, dry, and well-ventilated area.[6][10][12]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6] Also, keep away from sources of ignition such as heat, sparks, and open flames.[8][10]

Caption: A flowchart outlining the immediate steps to take in case of an exposure to a nitrile compound.

References

-

Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. (2025-03-31). [Link]

-

Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Benzonitrile: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019-03-08). [Link]

-

4-Methoxybenzonitrile | C8H7NO | CID 70129. PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. (2005-10-11). [Link]

-

4-Methoxy-2-methylbenzonitrile | C9H9NO | CID 3801022. PubChem, National Center for Biotechnology Information. [Link]

-

Benzonitrile, 4-methoxy-. NIST WebBook, SRD 69. [Link]

-

Chemical Properties of Benzonitrile (CAS 100-47-0). Cheméo. [Link]

-

2-Methoxybenzonitrile | C8H7NO | CID 81086. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com [carlroth.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Strategic Identification and Scalable Synthesis of 4-(2-Methoxyethoxy)benzonitrile

The following technical guide details the strategic identification, optimized synthesis, and application of 4-(2-Methoxyethoxy)benzonitrile (CAS 80407-66-5).

A Critical Pharmacophore in Kinase Inhibitor and Protease Ligand Design

Part 1: Executive Summary & The "Discovery" Context

In the landscape of modern medicinal chemistry, the "discovery" of a chemical entity often refers not just to its first isolation, but to the identification of its utility as a privileged scaffold. This compound represents a paradigmatic shift in lead optimization—specifically, the transition from lipophilic alkoxy groups to solubilizing glycol ether tails.

This molecule serves as a pivotal intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (analogous to the Erlotinib and Gefitinib class) and Serine Protease Inhibitors (via conversion to benzamidines). Its core value lies in the 2-methoxyethoxy motif , a "mini-PEG" substituent that dramatically improves the aqueous solubility and metabolic stability of aromatic drug candidates without altering their steric footprint significantly.

This guide outlines the process discovery —the evolution from hazardous, low-yielding routes to a robust, Green Chemistry-compliant protocol using Phase Transfer Catalysis (PTC)—and details its application in high-value drug synthesis.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

Before initiating synthesis, the researcher must establish the physicochemical baseline.

| Property | Specification | Relevance to Process |

| IUPAC Name | This compound | Target Molecule |

| CAS Registry | 80407-66-5 | Identification |

| Molecular Weight | 177.20 g/mol | Stoichiometry calculations |

| Appearance | White to off-white crystalline solid | Purity indicator (Yellowing suggests oxidation) |

| Melting Point | 45–48 °C | Low MP requires careful drying (avoid oiling out) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Low in Water | Critical for extraction/workup |

| Key Impurity | 4-Hydroxybenzonitrile (Starting Material) | Must be <0.1% for GMP downstream |

Part 3: The Process Discovery – Evolution of Synthesis

The "discovery" of a scalable route for this intermediate was driven by the need to avoid toxic cyanating agents and expensive coupling reagents.

1. The Legacy Route (Obsolete)

-

Method: Rosenmund-von Braun reaction.

-

Reagents: 4-Bromo-1-(2-methoxyethoxy)benzene + CuCN + DMF (Reflux).

-

Flaws: Use of stoichiometric Copper(I) cyanide creates heavy metal waste and toxic cyanide streams. High temperatures (>150°C) lead to ether cleavage.

2. The Modern "Discovery" Route: Phase Transfer Catalysis (PTC)

The current industry standard utilizes a Williamson Ether Synthesis optimized with Phase Transfer Catalysis. This approach allows the use of inorganic bases in biphasic systems, eliminating the need for anhydrous conditions and hazardous hydrides (NaH).

Mechanism:

The phenoxide anion is generated at the solid-liquid interface by Potassium Carbonate (

Figure 1: Phase Transfer Catalysis mechanism for the synthesis of this compound.

Part 4: Validated Experimental Protocol

Safety Warning: 1-Bromo-2-methoxyethane is an alkylating agent and potential genotoxin. Handle in a fume hood.

Materials:

-

4-Hydroxybenzonitrile (11.9 g, 100 mmol)

-

1-Bromo-2-methoxyethane (15.3 g, 110 mmol)

-

Potassium Carbonate (

), anhydrous, milled (27.6 g, 200 mmol) -

Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol, 5 mol%)

-

Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK) (150 mL)

Step-by-Step Methodology:

-

Reaction Setup:

-

Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Add 4-Hydroxybenzonitrile and Acetonitrile . Stir to dissolve.

-

Add Milled

and TBAB . The mixture will form a suspension.

-

-

Alkylation:

-

Add 1-Bromo-2-methoxyethane dropwise over 15 minutes.

-

Heat the mixture to Reflux (80–82 °C) .

-

Monitor: Hold at reflux for 6–8 hours. Monitor by HPLC or TLC (30% EtOAc/Hexane).

-

Endpoint: <0.5% remaining 4-Hydroxybenzonitrile.[1]

-

-

Workup (The "Quench"):

-

Cool reaction mass to 25 °C.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification (Crystallization):

-

Dissolve the crude oil in Isopropanol (IPA) (30 mL) at 50 °C.

-

Slowly add n-Heptane (60 mL) as an anti-solvent.

-

Cool slowly to 0–5 °C. The product will crystallize as white needles.

-

Filter and dry in a vacuum oven at 40 °C.

-

Yield: 85–92% (15.0–16.3 g). Purity: >99.5% (HPLC).

Part 5: Strategic Application in Drug Discovery

The "Discovery" value of this molecule is its role as a precursor. The nitrile group is a "masked" functionality that can be transformed into high-value pharmacophores.

1. Transformation to Benzamidines (Protease Inhibitors)

The nitrile is converted to an amidine via the Pinner Reaction . Benzamidines are critical for binding to the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).

-

Protocol: React nitrile with dry

in Ethanol to form the imidate, followed by Ammonolysis.

2. Transformation to Benzylamines (Kinase Inhibitors)

Reduction of the nitrile yields the benzylamine, a linker found in various kinase inhibitors where the methoxyethoxy tail extends into the solvent-exposed region of the ATP-binding pocket.

3. SAR Logic: The "Erlotinib Effect"

The diagram below illustrates why this specific ether linkage is chosen over simple methoxy groups in Lead Optimization.

Figure 2: Structure-Activity Relationship (SAR) logic driving the selection of the methoxyethoxy tail.

References

-

Process Development & Green Chemistry

-

Synthetic Methodology (Williamson Ether Synthesis)

-

Venkateshappa, C., et al. "Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib." ResearchGate, 2007. Link

- Note: Describes the use of methoxyethoxy-benzonitrile deriv

-

-

Medicinal Chemistry Applications

-

MedChemExpress. "2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile - Product Information." Link

- Note: Highlights the utility of this scaffold in active pharmaceutical ingredient (API) synthesis.

-

-

Patent Literature (One-Pot Synthesis)

-

CN101092377A. "Method for preparing 4-methoxy-benzonitrile through 'one pot method'." Google Patents. Link

- Note: Provides background on the dehydration of oximes as an altern

-

-

Standard Protocol Validation

Sources

- 1. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 2. iajpr.com [iajpr.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper for Drug Discovery & Process Chemistry [1][2]

Executive Summary

In modern medicinal chemistry, the "solubility wall" remains a critical barrier in lead optimization. 4-(2-Methoxyethoxy)benzonitrile represents a privileged scaffold where the 2-methoxyethoxy tail functions as a truncated polyethylene glycol (PEG) mimic.[1][2] This structural motif imparts favorable physicochemical properties—specifically enhanced aqueous solubility and metabolic stability—without the steric bulk of larger PEG chains.

This guide provides an in-depth technical analysis of this molecule, detailing its robust synthesis via Williamson etherification, its versatile downstream reactivity (Pinner reaction, reduction, hydrolysis), and its strategic application in synthesizing kinase inhibitors (e.g., Quinazoline-based EGFR inhibitors).

Chemical Architecture & Pharmacological Relevance[3][4]

The "Solubility Tail" Effect

The 2-methoxyethoxy group (

| Feature | 4-Propoxybenzonitrile | This compound | Impact |

| Lipophilicity (cLogP) | ~3.2 | ~1.9 | Improved water solubility |

| H-Bond Acceptors | 2 | 3 | Enhanced receptor binding potential |

| Metabolic Liability | Stable ether linkage | Extended half-life ( |

Structural Data[1][2][5]

-

Molecular Formula:

-

Molecular Weight: 177.20 g/mol

-

Key Functionality: Aromatic nitrile (electrophilic carbon), Ether tail (solubilizing).

Synthetic Pathways: The "How-To"

The most robust route to this compound is the Williamson Ether Synthesis utilizing 4-hydroxybenzonitrile and 1-bromo-2-methoxyethane.[1][2] This

Optimized Synthetic Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

-

4-Hydroxybenzonitrile (5.95 g, 50 mmol)[1]

-

Potassium Carbonate (

), anhydrous (13.8 g, 100 mmol, 2.0 eq) -

Potassium Iodide (KI), catalytic (0.83 g, 5 mmol, 10 mol%)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL)

Step-by-Step Methodology:

-

Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile in DMF. Add

in one portion.-

Causality: The phenolic proton (

in DMSO) is deprotonated by carbonate to form the phenoxide anion, the active nucleophile.

-

-

Addition: Add 1-bromo-2-methoxyethane dropwise via syringe. Add catalytic KI.

-

Causality: KI facilitates the Finkelstein reaction in situ, converting the alkyl bromide to the more reactive alkyl iodide, accelerating the

attack.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Endpoint: Disappearance of the starting phenol spot (

) and appearance of the product (

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL) to precipitate the inorganic salts and the product (if solid) or induce phase separation.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (

Reaction Mechanism Visualization[1]

Caption: Figure 1. Williamson Ether Synthesis pathway utilizing Finkelstein catalysis for rate enhancement.

Downstream Transformations & Reactivity

The nitrile group (-CN) is a versatile "masked" functionality. For drug development, it is rarely the final endpoint but rather a gateway to amidines (for serine protease inhibitors), amines (for reductive amination), or acids.

The Pinner Reaction (Amidine Synthesis)

Crucial for synthesizing benzamidine derivatives found in anticoagulants (e.g., Factor Xa inhibitors).

-

Step 1 (Imidate Formation): Dissolve nitrile in anhydrous MeOH/dioxane. Bubble dry HCl gas at 0°C to form the imidate hydrochloride intermediate.

-

Step 2 (Ammonolysis): Treat the imidate with anhydrous ammonia (

) or ammonium carbonate to yield the amidine.

Catalytic Reduction (Benzylamine Synthesis)

Converts the nitrile to a primary amine, enabling coupling with aldehydes or acid chlorides.

-

Conditions:

(50 psi), Raney Nickel or 10% Pd/C, in MeOH/NH3. -

Note: Ammonia is added to suppress the formation of secondary amines (dimerization).

Functional Group Interconversion Map

Caption: Figure 2. Divergent synthesis pathways from the benzonitrile core.

Optimization Data: Solvent Screening

The choice of solvent significantly impacts the rate of the initial alkylation reaction. The following table summarizes optimization data for the synthesis of the core scaffold.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Comments |

| Acetone | Reflux (56) | 12 | 65% | Slow; heterogeneous slurry.[1] | |

| Acetonitrile | Reflux (82) | 8 | 78% | Good; Cesium effect improves solubility. | |

| DMF | 80 | 4 | 92% | Excellent solubility of phenoxide; fast kinetics. | |

| DMSO | KOH | 60 | 2 | 88% | Fast, but difficult workup (high boiling point). |

Interpretation: DMF is the optimal balance between reaction rate and ease of workup (water wash removes DMF).

Analytical Profiling

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (400 MHz, DMSO-d6):

- 7.75 (d, 2H, Ar-H ortho to CN) – Deshielded by CN.

- 7.10 (d, 2H, Ar-H ortho to OR) – Shielded by ether.

-

4.18 (t, 2H,

-

3.68 (t, 2H,

-

3.32 (s, 3H,

-

IR Spectroscopy:

-

2220 cm⁻¹: Sharp, distinct stretch characteristic of the Nitrile (

) group. -

1250 cm⁻¹: Aryl-Alkyl Ether (

) stretch.[1]

-

References

-

Solubility & Pharmacophores

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

-

-

Synthetic Methodology (Williamson Ether)

-

Reactivity of Benzonitriles

-

Pinner Reaction Protocol

-

Luo, G., et al. (2018). Synthesis of 4-methoxybenzamidine hydrochloride. European Journal of Medicinal Chemistry.

-

-

General Properties & Safety

Sources

- 1. 874-90-8|4-Methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. 874-90-8|4-Methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

Computational Characterization Framework: 4-(2-Methoxyethoxy)benzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-(2-Methoxyethoxy)benzonitrile (MEBN) represents a classic "push-pull" aromatic system, featuring an electron-donating ether tail and an electron-withdrawing nitrile group. This structural motif is critical in the design of Liquid Crystal (LC) mesogens and Non-Linear Optical (NLO) materials.

The accurate quantum chemical characterization of MEBN requires a rigorous approach to handle the conformational flexibility of the 2-methoxyethoxy chain (

This guide provides a self-validating computational framework for researchers to characterize MEBN using Density Functional Theory (DFT), focusing on geometry optimization, vibrational spectroscopy, and electronic property extraction.

Computational Strategy & Methodology

To ensure scientific integrity, the computational workflow must move beyond simple optimization. The flexible ether tail introduces multiple local minima. Therefore, a Potential Energy Surface (PES) Scan is the prerequisite step before high-level optimization.

Theoretical Level Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Rationale: Remains the industry standard for organic small molecules, providing an optimal balance between cost and accuracy for vibrational frequencies and geometries.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Rationale: The "++" (diffuse functions) are non-negotiable for this molecule due to the lone pairs on the oxygen atoms and the electron-rich nitrile group. The "(d,p)" polarization functions are essential for accurate bond angle description in the aromatic ring.

-

-

Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping).

-

Rationale: Essential for modeling the weak intramolecular interactions within the folded conformations of the alkoxy chain.

-

The Computational Workflow (Diagram)

Figure 1: The self-validating computational workflow for MEBN. Note the critical loop at the Frequency check to ensure a true ground state.

Structural Analysis & Geometry

The geometry of MEBN is defined by the planarity of the benzonitrile core and the torsion of the alkoxy tail.

Key Geometric Parameters (Expected)

Based on comparative benchmarks of 4-alkoxybenzonitriles [1, 2], the following geometric parameters serve as validation metrics for your calculation.

| Parameter Type | Atoms Involved | Expected Value (Å / °) | Causality / Insight |

| Bond Length | 1.15 - 1.16 Å | Triple bond character; highly rigid. | |

| Bond Length | 1.36 - 1.37 Å | Partial double bond character due to resonance ( | |

| Bond Length | 1.42 - 1.44 Å | Typical single bond ( | |

| Bond Angle | ~120° | Deviations occur at C1 and C4 due to substituent effects (Ipso-carbon distortion). | |

| Torsion | Variable (0° or ~180°) | Critical: Must be scanned. Planar conformations maximize conjugation but may suffer steric clash. |

Protocol: Gaussian Input for Optimization

To perform this calculation in Gaussian (G09/G16), use the following route section. Note the inclusion of opt=verytight for NLO applications where precise derivatives are needed.

Electronic Properties & Reactivity[1][6][10]

MEBN functions as a Donor-

HOMO-LUMO Analysis[7]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the ether oxygen lone pairs and the benzene ring (

-system). It represents the electron donor region. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitrile group (-CN) and the benzene ring. It represents the electron acceptor region.

-

Band Gap (

): The energy difference (

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding electrophilic and nucleophilic attack predictions.

-

Negative Potential (Red): Concentrated on the Nitrile Nitrogen (

) and Ether Oxygens ( -

Positive Potential (Blue): Concentrated on the Alkyl hydrogens and the edges of the phenyl ring.

Charge Transfer Logic (Diagram)

Figure 2: The Intramolecular Charge Transfer (ICT) pathway.[4] The ether tail pushes electron density into the ring, while the nitrile pulls it, creating a strong dipole moment.

Spectroscopic Validation Protocols

Experimental validation is the cornerstone of trustworthy computational modeling. You must compare calculated frequencies with experimental IR/Raman data.

Vibrational Spectroscopy (IR/Raman)

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity. You must apply a scaling factor.

-

Scaling Factor (B3LYP/6-311++G(d,p)): 0.961 - 0.967 [3].

Key Diagnostic Bands for MEBN:

| Mode | Approx. Freq (Unscaled) | Approx. Freq (Scaled) | Intensity | Assignment |

|---|

|

NMR Calculation (GIAO Method)

For structural confirmation, calculate Nuclear Magnetic Resonance shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Solvent Model: Use PCM (Polarizable Continuum Model) with DMSO or Chloroform, as solvent effects significantly shift chemical potentials.

Gaussian Route for NMR:

References

-

Vidhya, V., et al. (2019). "Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2,3-difluorobenzamide." Heliyon, 5(5), e02365.

-

Arivazhagan, M., et al. (2015). "Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of o-methoxybenzonitrile." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 465-472.

-

Merrick, J. P., et al. (2007). "An evaluation of harmonic vibrational frequency scale factors." The Journal of Physical Chemistry A, 111(45), 11683-11700.

-

Gaussian, Inc. "Geometry Optimization (Opt) Keyword Reference." Gaussian.com.[5]

-

Uzun, S. (2022).[6][2] "DFT quantum chemical calculations (Fukui functions, NLO, TDOS, OPDOS, DNA/ECT) on 4-(dec-2yn-1-yloxy)phthalonitrile." Indian Journal of Chemistry, 61(8), 823-830.[6]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of o-methoxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT Quantum-Chemical Modeling Molecular Structures of Cobalt Macrocyclic Complexes with Porphyrazine or Its Benzo-Derivatives and Two Oxygen Acido Ligands [mdpi.com]

- 5. weichman.princeton.edu [weichman.princeton.edu]

- 6. avesis.samsun.edu.tr [avesis.samsun.edu.tr]

Technical Guide: Commercial Availability and Application of 4-(2-Methoxyethoxy)benzonitrile

[1]

Executive Summary

4-(2-Methoxyethoxy)benzonitrile (CAS: 80036-62-6) is a specialized aryl nitrile intermediate used primarily in medicinal chemistry and materials science.[1][2] It serves as a critical building block for introducing the 2-methoxyethoxy motif—a glycol ether side chain that enhances aqueous solubility and modulates metabolic stability in drug candidates.[1][2] While commercially available from select fine chemical suppliers, it is frequently synthesized in situ or via custom manufacturing due to its niche status compared to simpler alkoxybenzonitriles.[1][2]

This guide provides a technical roadmap for sourcing, validating, and synthesizing this compound, ensuring researchers can secure high-purity material for downstream applications such as antiparasitic drug development (isoxazoline class) and liquid crystal synthesis.[2]

Part 1: Chemical Profile & Identity

Before sourcing, verify the compound identity against the following technical specifications. The presence of the ethylene glycol ether tail differentiates this from standard anisole derivatives, significantly altering its polarity and solubility profile.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 80036-62-6 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| SMILES | COCCOC1=CC=C(C#N)C=C1 |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Key Functional Groups | Nitrile (-CN), Ether (-O-), Methoxy (-OCH₃) |

Part 2: Commercial Sourcing Strategy

Supply Chain Landscape

The commercial availability of CAS 80036-62-6 is tiered.[1][2] It is not a commodity chemical like benzonitrile but a "catalog intermediate" kept in smaller stock quantities by specialized vendors.[1][2]

-

Tier 1 (Catalog Stock): Major catalog suppliers (e.g., Enamine, Combi-Blocks, Sigma-Aldrich via third-party networks) may list this with lead times of 2–4 weeks.[1][2]

-

Tier 2 (Custom Synthesis): For quantities >100g, contract research organizations (CROs) in India and China are the primary sources.[2]

-

Tier 3 (In-House): For rapid access (<1 week), in-house synthesis is often more efficient than waiting for shipment.[1][2]

Sourcing Decision Matrix

Use this logic flow to determine whether to buy or synthesize:

Figure 1: Decision matrix for sourcing this compound based on quantity and timeline constraints.

Part 3: Synthesis & Manufacturing

If commercial lead times are prohibitive, the compound can be synthesized via a robust Williamson Ether Synthesis .[2] This route is preferred over cyanation of halides due to safety (avoiding cyanide salts) and the availability of cheap 4-hydroxybenzonitrile.[1][2]

Reaction Pathway

The synthesis involves the O-alkylation of 4-hydroxybenzonitrile with 2-bromoethyl methyl ether (or the chloride analog) using a weak base.[1]

Figure 2: Williamson ether synthesis route.[1][2] 4-Hydroxybenzonitrile acts as the nucleophile attacking the alkyl halide.[1]

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10g of this compound.